molecular formula C13H15NO B1344167 3-Amino-1-(1-naphthyl)propan-1-ol

3-Amino-1-(1-naphthyl)propan-1-ol

Cat. No.: B1344167
M. Wt: 201.26 g/mol
InChI Key: YZNUBSLKCGQZOI-UHFFFAOYSA-N
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Description

3-Amino-1-(1-naphthyl)propan-1-ol is a chiral amino alcohol characterized by a naphthalene moiety attached to a propanol backbone with an amino group at the third carbon. Its molecular formula is C₁₃H₁₅NO, and it features a primary alcohol (-OH) and a primary amine (-NH₂) functional group. The compound’s stereochemistry and aromatic naphthyl group contribute to its unique physicochemical properties, including solubility, boiling point, and reactivity.

Synthesis: The compound can be synthesized via Grignard reactions, as demonstrated in the preparation of structurally related alcohols like 1-(1-naphthyl)propan-1-ol (yield: 82%, bp: 139–142°C at 2–25 mm Hg) . Substitution reactions involving naphthylamine derivatives and activated alcohols (e.g., mesylates or tosylates) are also viable pathways, as seen in cinacalcet synthesis .

Applications: Amino alcohols with naphthyl groups are intermediates in pharmaceuticals (e.g., cinacalcet, a calcium receptor modulator) and agrochemicals. Their chiral centers make them valuable in asymmetric catalysis .

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

3-amino-1-naphthalen-1-ylpropan-1-ol

InChI

InChI=1S/C13H15NO/c14-9-8-13(15)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,13,15H,8-9,14H2

InChI Key

YZNUBSLKCGQZOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CCN)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Molecular Formula Key Functional Groups Substituents
3-Amino-1-(1-naphthyl)propan-1-ol C₁₃H₁₅NO -OH, -NH₂ 1-Naphthyl
1-(1-Naphthyl)propan-1-ol C₁₃H₁₂O -OH 1-Naphthyl (no amino group)
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol C₈H₁₃NOS -OH, -NHCH₃ Thiophene-2-yl
3-Amino-5,7-dimethyladamantan-1-ol C₁₂H₂₁NO -OH, -NH₂ Adamantane backbone

Key Observations :

  • 1-(1-Naphthyl)propan-1-ol: Lacks the amino group, reducing polarity and basicity compared to the target compound. Boiling point (139–142°C) is lower due to the absence of hydrogen bonding from -NH₂ .
  • Thiophene Derivatives: Replacement of naphthyl with thiophene (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) introduces sulfur, altering electronic properties and solubility .
  • Adamantane Derivatives: Rigid adamantane backbones (e.g., 3-Amino-5,7-dimethyladamantan-1-ol) enhance thermal stability but reduce solubility in polar solvents .

Physicochemical Properties

Table 2: Physical Properties of Selected Amino Alcohols

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Solubility in Water (g/100 mL)
3-Amino-1-propanol 75.1 187 100 (at 25°C)
1-(1-Naphthyl)propan-1-ol 186.2 139–142 (2–25 mmHg) Low (hydrophobic naphthyl)
This compound* 201.3 ~200–220 (est.) Moderate (polar -NH₂/-OH)

*Estimated based on structural analogs.

Key Differences :

  • 3-Amino-1-propanol (C₃H₉NO): A simpler analog with high water solubility (100 g/100 mL at 25°C) due to its small size and lack of aromatic groups. Lower molecular weight (75.1 g/mol) results in a lower boiling point (187°C) .
  • This compound: The naphthyl group increases molecular weight (201.3 g/mol) and hydrophobicity, reducing water solubility but enhancing lipophilicity for membrane permeability in drug design.

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